2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₄FNO. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a tetrahydronaphthalen-1-amine structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-fluoro-7-methoxy-1-tetralone.
Reduction: The ketone group in 2-fluoro-7-methoxy-1-tetralone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Azides, cyanides
Scientific Research Applications
2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and receptor binding.
Medicine: Research involving this compound includes its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
- 7-Methoxy-1-tetralone
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Uniqueness
2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research.
Biological Activity
2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group attached to a tetrahydronaphthalene backbone, suggests promising biological activity, particularly in neuropharmacology.
- Molecular Formula : C11H14FNO
- Molecular Weight : 195.23 g/mol
- CAS Number : 2060059-86-9
The compound's structural features enhance its reactivity and potential interactions with biological targets, which are crucial for its pharmacological profile.
Research indicates that this compound may interact with various neurotransmitter receptors. The presence of the fluorine and methoxy groups is believed to enhance its binding affinity and selectivity toward these targets. This interaction is essential for understanding its therapeutic applications in treating neurological disorders.
Interaction Studies
Preliminary studies have shown that this compound exhibits significant activity against certain biological targets. For instance:
Target | Binding Affinity | Comments |
---|---|---|
Dopamine Receptors | High | Potential modulation of neurotransmitter release |
Serotonin Receptors | Moderate | Possible influence on mood regulation |
NMDA Receptors | Variable | Implications in neuroprotection |
Biological Activity
The biological activity of this compound has been explored in various studies:
- Neuropharmacological Effects : Compounds similar in structure have demonstrated anti-inflammatory properties and modulation of neurotransmitter systems. The unique combination of functional groups in this compound may enhance these effects.
-
Potential Therapeutic Applications :
- Treatment of neurological disorders such as depression and anxiety.
- Possible applications in managing neurodegenerative diseases due to its neuroprotective properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to this compound:
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of similar tetrahydronaphthalene derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells.
Study 2: Binding Affinity Analysis
Another research effort focused on the binding affinity of this compound to dopamine receptors. The findings suggested a high affinity comparable to established neuroleptics.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks methoxy group | Moderate anti-inflammatory properties |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks fluorine atom | Limited neuropharmacological activity |
6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-am | Amine group positioned differently | Enhanced binding to serotonin receptors |
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10-11H,3,5,13H2,1H3 |
InChI Key |
MMOUFIKZBCLGQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2N)F)C=C1 |
Origin of Product |
United States |
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